molecular formula C5H11NO3 B3368163 3-Methyl-3-nitrobutan-2-ol CAS No. 20575-38-6

3-Methyl-3-nitrobutan-2-ol

Cat. No.: B3368163
CAS No.: 20575-38-6
M. Wt: 133.15 g/mol
InChI Key: MVFMATZFWFEEKJ-UHFFFAOYSA-N
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Description

3-Methyl-3-nitrobutan-2-ol is an organic compound with the molecular formula C5H11NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) on the same carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3-nitrobutan-2-ol can be synthesized through the nitration of 3-methyl-2-butanol. The nitration process typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Methyl-3-nitrobutan-2-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 3-methyl-3-nitrobutan-2-one.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: 3-Methyl-3-nitrobutan-2-one.

    Reduction: 3-Methyl-3-aminobutan-2-ol.

    Substitution: 3-Methyl-3-chlorobutan-2-ol.

Scientific Research Applications

3-Methyl-3-nitrobutan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving nitro group transformations and their biological effects.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-3-nitrobutan-2-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-nitrobutan-2-ol: Similar structure but with the nitro group on a different carbon.

    2-Methyl-3-nitrobutan-2-ol: Similar structure but with the methyl group on a different carbon.

    3-Methyl-3-aminobutan-2-ol: The nitro group is replaced with an amino group.

Properties

IUPAC Name

3-methyl-3-nitrobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(7)5(2,3)6(8)9/h4,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFMATZFWFEEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280616
Record name 3-methyl-3-nitrobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20575-38-6
Record name NSC17685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-3-nitrobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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